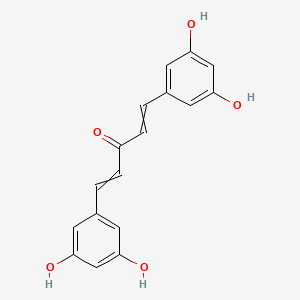
1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H14O3. It is known for its unique structure, which includes two hydroxyphenyl groups attached to a penta-1,4-dien-3-one backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one can be synthesized through several methods. One common approach involves the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic substitution .
Scientific Research Applications
1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use as an anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-dimethylaminophenyl)penta-1,4-dien-3-one
Uniqueness
1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one is unique due to the presence of hydroxy groups at the 3 and 5 positions on the phenyl rings. This structural feature imparts distinct chemical and biological properties, such as enhanced antioxidant activity compared to its analogs .
Properties
CAS No. |
917813-64-0 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1,5-bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O5/c18-13(3-1-11-5-14(19)9-15(20)6-11)4-2-12-7-16(21)10-17(22)8-12/h1-10,19-22H |
InChI Key |
ZAGNJVDEQIUPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


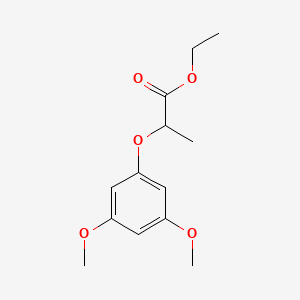
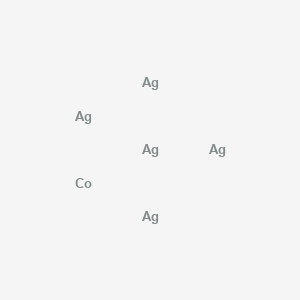
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
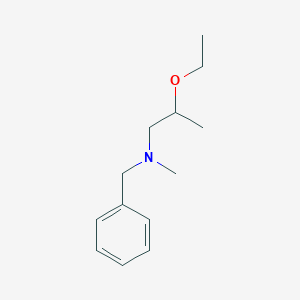
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
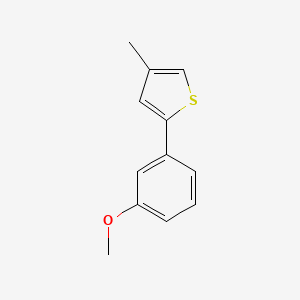
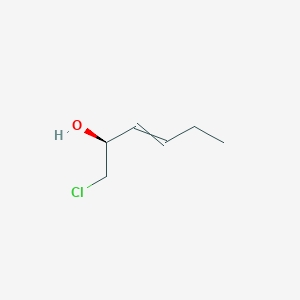
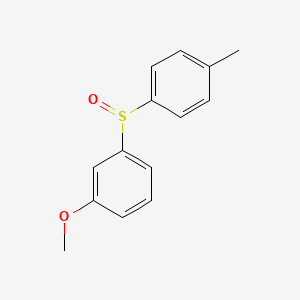
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)
